molecular formula C26H25N3O B11961140 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide CAS No. 853318-35-1

1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

Cat. No.: B11961140
CAS No.: 853318-35-1
M. Wt: 395.5 g/mol
InChI Key: XPLONQUUEXAJAD-UHFFFAOYSA-N
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Description

1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with the molecular formula C26H25N3O and a molecular weight of 395.509.

Preparation Methods

The synthesis of 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves the [3 + 2] cycloaddition of isoquinolinium ylides to fumaronitrile. The cycloimmonium ylides react in situ as 1,3-dipoles with fumaronitrile to selectively form the final compound

Chemical Reactions Analysis

1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in medicinal chemistry. It has been evaluated for its anticancer activity against a panel of 60 human cancer cell lines, showing broad-spectrum antiproliferative activity. In vitro assays and molecular docking studies have revealed its interaction with tubulin, indicating its potential as a tubulin polymerization inhibitor . Additionally, its unique structure makes it a valuable candidate for the development of hybrid drugs aimed at reducing toxicity and drug resistance.

Mechanism of Action

The mechanism of action of 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide can be compared with other cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives, such as:

These compounds share similar structural motifs but differ in their substituents, which can significantly impact their biological activities and applications. The unique diisopropylphenyl group in this compound contributes to its distinct properties and potential therapeutic benefits.

Properties

CAS No.

853318-35-1

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

1-cyano-N-[2,6-di(propan-2-yl)phenyl]pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C26H25N3O/c1-16(2)20-10-7-11-21(17(3)4)24(20)28-26(30)23-14-19(15-27)25-22-9-6-5-8-18(22)12-13-29(23)25/h5-14,16-17H,1-4H3,(H,28,30)

InChI Key

XPLONQUUEXAJAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N

Origin of Product

United States

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